Benzenesulfonic Anhydride

Übersicht

Beschreibung

Benzenesulfonic anhydride derivatives are a class of compounds that have been extensively studied due to their diverse applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group. This functional group is known for its ability to act as a leaving group in chemical reactions, making it a valuable component in the synthesis of various chemical entities .

Synthesis Analysis

The synthesis of this compound derivatives often involves the use of reagents that can introduce the sulfonamide group into the molecule. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Other methods include the reaction of benzenesulfonamide with polycyclic acid anhydrides in refluxing acetic acid to produce polycyclic imides , or the use of superacid HF/SbF5 to synthesize tertiary substituted (fluorinated) benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide has been investigated using gas electron diffraction (GED) and quantum chemical methods. These studies have revealed the presence of two stable conformers, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically .

Chemical Reactions Analysis

This compound derivatives participate in a variety of chemical reactions. For example, benzenesulfonyl azide has been shown to react with cis-endo and cis-exo norbornene-5,6-dicarboxylic acid anhydrides to predominantly yield endo aziridines . Additionally, these derivatives can act as potent inhibitors for enzymes like carbonic anhydrase, which is involved in various physiological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of donor/acceptor-functionalized groups can lead to self-association behavior due to face-to-face stacking in solution, which affects their optical and material properties . The ability of these compounds to inhibit carbonic anhydrase is also a significant chemical property, with many derivatives showing low nanomolar or subnanomolar inhibitory activity against various human isoforms of the enzyme .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Benzenesulfonic anhydride has been identified as a valuable catalyst in chemical synthesis. For instance, copper benzenesulfonate, a related compound, was effectively used as a reusable catalyst for the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, showing good yields and reusability (Wang et al., 2012).

Chemical Decomposition and Rearrangement

In the study of chemical reactions, this compound plays a role in the decomposition and rearrangement of compounds. For example, the thermolysis of certain dihydrotetrazines in boiling toluene produces this compound, among other products, offering insights into reaction mechanisms (Ito et al., 1979).

Oxidation Reactions

This compound has been utilized in oxidation reactions. For instance, it has been used as an oxidizing agent to convert phenols into o-quinones and to oxidize benzylic hydrocarbons (Barton et al., 1981); (Barton et al., 1982).

Proton Transport and Fuel Cells

In the field of materials science, this compound-related compounds have been studied for their role in proton transportation. A notable application is in the development of new electrolytes for fuel cells, where anhydrous proton transportation through self-assembled molecular complexes involving benzenesulfonic acid has been observed (Soberats et al., 2013).

Environmental Applications

This compound derivatives have been applied in environmental science, particularly in wastewater treatment. For example, benzenesulfonic acid-doped polyaniline nanorods, synthesized by oxidative polymerization, have been used for the decolorization of simulated dye bath effluent, showing promising results in textile wastewater treatment (Venkatachalam & Seralathan, 2017).

Conclusionthis compound, and its derivatives, have diverse applications in scientific research, ranging from catalysis and chemical synthesis to environmental science and materials research. The compound's versatility in facilitating various chemical reactions and processes makes

Scientific Research Applications of this compound

Catalytic Applications

This compound is used as a catalyst in chemical synthesis. For example, copper benzenesulfonate, a derivative, acts as a reusable catalyst in the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating good yields and reusability (Wang et al., 2012).

Chemical Decomposition

This compound is involved in the thermal and acid-catalyzed decomposition of certain compounds. For instance, its formation was observed in the thermolysis of 3,6-diphenyl-1,4-bis-(phenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine, providing insights into reaction mechanisms (Ito et al., 1979).

Oxidation Reactions

This compound aids in oxidation reactions. It is effective in converting phenols, pyrocatechols, and hydroquinones into o-quinones, as well as oxidizing benzylic hydrocarbons (Barton et al., 1981); (Barton et al., 1982).

Proton Transport and Material Science

In material science, this compound-related compounds contribute to proton transportation. They form anhydrous proton-transporting nanochannels, which are significant in the development of new electrolytes for fuel cells (Soberats et al., 2013).

Environmental Applications

This compound derivatives find applications in environmental science, specifically in wastewater treatment. Benzenesulfonic acid-doped polyaniline nanorods, synthesized by oxidative polymerization, have been used for the decolorization of simulated reactive dye bath effluent, showing effectiveness in textile wastewater treatment (Venkatachalam & Seralathan, 2017).

Wirkmechanismus

Target of Action

Benzenesulfonic anhydride primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the body’s immune response. It is secreted by neutrophils to destroy pathogens and regulate inflammation .

Mode of Action

This compound interacts with its target, hNE, through a process known as sulfonation . This involves the addition of a sulfonic acid group (-SO3H) to the benzene ring . The sulfur in sulfur trioxide is electrophilic because the oxygens pull electrons away from it due to their high electronegativity . The benzene reacts with the sulfur of sulfur trioxide to form a sigma complex. A subsequent proton transfer occurs to produce benzenesulfonic acid .

Biochemical Pathways

The sulfonation of benzene is a reversible reaction . Sulfur trioxide readily reacts with water to produce sulfuric acid and heat. Therefore, by adding heat to benzenesulfonic acid in diluted aqueous sulfuric acid, the reaction is reversed . This reversibility creates an opportunity to prepare deuterated benzene .

Pharmacokinetics

It’s known that the compound’s interaction with its target, hne, can be influenced by the concentration of the compound, the presence of other molecules, and the environmental conditions .

Result of Action

The result of the action of this compound is the formation of benzenesulfonic acid . This compound has been shown to have inhibitory activity against hNE, with compound 4f showing moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the sulfonation reaction is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . The presence of other molecules, such as water or other solvents, can also influence the reaction .

Eigenschaften

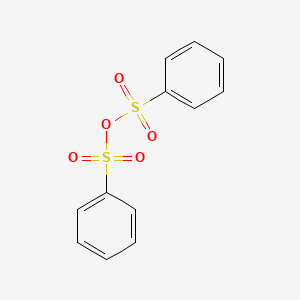

IUPAC Name |

benzenesulfonyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWPJXZKQOPTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462781 | |

| Record name | Benzenesulfonic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512-35-6 | |

| Record name | Benzenesulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39429EW0CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzenesulfonic Anhydride facilitate amide bond formation, and what are the advantages of using it over other coupling agents?

A1: this compound acts as a dehydrating agent in amide synthesis. [] The mechanism involves the reaction of a carboxylic acid with BSA in the presence of a base like 4-(Dimethylamino)pyridine (DMAP). This forms a reactive acylbenzenesulfonate intermediate, which subsequently reacts with an amine to yield the desired amide.

- High Efficiency: BSA often provides higher yields compared to traditional methods, particularly for sterically hindered or less reactive substrates. []

- Broad Substrate Scope: BSA displays compatibility with a wide variety of carboxylic acids and amines, increasing its synthetic utility. []

Q2: What are the key findings related to the decomposition of this compound?

A2: Research has revealed two primary decomposition pathways for BSA:

- Thermolysis: Heating BSA in toluene leads to the formation of this compound, S-phenyl benzenethiosulfonate, and smaller amounts of diphenyl disulfide. Interestingly, a rearrangement product, 3,6-diphenyl-1,2-bis(phenylsulfonyl)-1,2-dihydro-1,2,4,5-tetrazine, along with 3,6-diphenyl-1,2,4,5-tetrazine, are also observed. []

- Acid-Catalyzed Decomposition: Treating BSA with concentrated sulfuric acid results in the formation of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine in good yield. []

Q3: How does the solvent environment affect the reactivity of this compound?

A3: The solvolysis rate of this compound varies significantly depending on the solvent used. [] Studies using the extended Grunwald–Winstein equation, incorporating both solvent nucleophilicity (NT) and ionizing power (YOTs) values, have been conducted to understand these solvent effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)